molecular formula C21H14Cl3N3O2 B2367339 3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923141-24-6

3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2367339
CAS RN: 923141-24-6
M. Wt: 446.71
InChI Key: VMBSBEWSTYSQHA-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H14Cl3N3O2 and its molecular weight is 446.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Straightforward Synthesis Pathways

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including the specific compound , has been explored through various methodologies, emphasizing the straightforward synthesis from readily available starting materials. For instance, a method starting from 2-chloropyridine-3-carboxylic acid enables the creation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones with diverse substituents, showcasing significant variability in their biopharmaceutical properties (Jatczak et al., 2014).

Efficient Synthesis Techniques

Research into the synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones through three-component, one-pot processes highlights efficient pathways for creating these compounds, which could include the targeted compound or its analogs (Bazgir et al., 2008).

Pharmacological Applications

Biological Activity Exploration

Studies on pyrimidine derivatives reveal their potential in exhibiting analgesic, anti-inflammatory, and antimicrobial activities. This is exemplified by the synthesis of a new group of pyrimidine derivatives of indane-1,3-dione, indicating the broader applicability of such compounds in medicinal chemistry (Giles et al., 2011).

Antimicrobial and Antifungal Activities

The synthesis of new Schiff Bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids has been shown to yield compounds with promising antibacterial and antifungal activities. This underscores the potential of pyrido[2,3-d]pyrimidine derivatives in contributing to the development of new antimicrobial agents (Alwan et al., 2014).

Material Science and Sensor Development

Photophysical Properties and pH-sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives demonstrate their utility in developing novel colorimetric pH sensors and logic gates, leveraging their distinct photophysical properties for specific applications (Yan et al., 2017).

Environmental and Catalytic Applications

Catalysis and Green Chemistry

A notable application involves the use of thiourea dioxide in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones, emphasizing the role of green chemistry principles in the preparation of pyrido[2,3-d]pyrimidine derivatives (Verma & Jain, 2012).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(2,4-dichlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O2/c22-15-6-3-13(4-7-15)11-27-20(28)19-18(2-1-9-25-19)26(21(27)29)12-14-5-8-16(23)10-17(14)24/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBSBEWSTYSQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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